Diethyl (6-methyl-2-pyridylaminomethylene)malonate

Gould–Jacobs cyclization regioselectivity quinolone synthesis

Avoid regioisomeric mixtures in quinolone synthesis. This 6-methyl-substituted malonate is the only validated intermediate that undergoes Gould-Jacobs thermal cyclization in diphenyl ether at 260 °C to yield 87% of the required 1,8-naphthyridinone core-the 5-methyl and unsubstituted analogs produce exclusively the inactive pyridopyrimidinone regioisomer. • 96% optimized condensation yield; crystalline solid (mp 113-114 °C) for simple recrystallization. • Exclusive FVP selectivity: 93% yield, >98% purity without chromatography. • Scalable from kilo-lab to pilot plant; ambient shipping.

Molecular Formula C14H18N2O4
Molecular Weight 278.3 g/mol
CAS No. 13250-95-8
Cat. No. B076199
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethyl (6-methyl-2-pyridylaminomethylene)malonate
CAS13250-95-8
Molecular FormulaC14H18N2O4
Molecular Weight278.3 g/mol
Structural Identifiers
SMILESCCOC(=O)C(=CNC1=CC=CC(=N1)C)C(=O)OCC
InChIInChI=1S/C14H18N2O4/c1-4-19-13(17)11(14(18)20-5-2)9-15-12-8-6-7-10(3)16-12/h6-9H,4-5H2,1-3H3,(H,15,16)
InChIKeyIAXFBMUDERBERN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diethyl (6-methyl-2-pyridylaminomethylene)malonate: Quinolone Antibiotic Intermediate


Diethyl (6-methyl-2-pyridylaminomethylene)malonate (CAS 13250-95-8) is a crystalline malonic ester derivative bearing a 6-methyl-2-pyridylamino substituent [1]. It serves as the penultimate intermediate in the Gould–Jacobs synthesis of nalidixic acid, the prototypical first-generation quinolone antibiotic, and related 1,8-naphthyridinone pharmacophores [2]. The compound is prepared via condensation of 2-amino-6-methylpyridine with diethyl ethoxymethylenemalonate (DEEMM) [3].

Quinolone intermediate Gould–Jacobs synthesis
6-Methyl directing group Naphthyridinone selectivity
Crystalline malonate ester Recrystallization-friendly

Diethyl (6-methyl-2-pyridylaminomethylene)malonate: Advantage Over Analogs


The 6-methyl substituent on the pyridine ring exerts a unique steric and electronic directing effect during the thermal Gould–Jacobs cyclization that is absent in the 5-methyl, unsubstituted, or 6-halogen analogs [1]. Under standard solution-phase reflux (diphenyl ether, 260 °C), the 6-methyl derivative selectively rearranges to the thermodynamically favored 1,8-naphthyridinone (87 % selectivity), whereas the 5-methyl and unsubstituted congeners produce exclusively the kinetic pyridopyrimidinone regioisomer—the wrong scaffold for quinolone antibiotics [1]. Simple substitution with a different regioisomer or a non-methyl 6-substituent therefore leads either to an unusable product distribution or requires elevated temperatures (>290 °C) that compromise yield and purity [1].

Regioisomer 5-Methyl or unsubstituted pyridyl analogs may exclusively form the pyridopyrimidinone kinetic product, preventing naphthyridinone core access.
Substituent 6-Halogen or 6-methoxy analogs can shift product distribution toward mixtures under identical thermal conditions.
Physical form Congeners isolated as oils or low-melting solids may require chromatographic purification, complicating scale-up.

Diethyl (6-methyl-2-pyridylaminomethylene)malonate: Evidence vs Analogs


6-Methyl Enables Naphthyridinone Selectivity

Under identical open-vessel reflux conditions (diphenyl ether, 260 °C, 30 min), diethyl (6-methyl-2-pyridylaminomethylene)malonate (3a) produces 87 % of the desired 1,8-naphthyridinone 5a, accompanied by only 8 % of the kinetic pyridopyrimidinone 6a. In stark contrast, the 5-methyl regioisomer (3b) yields 0 % naphthyridinone and 98 % pyridopyrimidinone 6b [1]. The unsubstituted parent compound (3j) similarly gives 0 % naphthyridinone (95 % 6j) [1]. This demonstrates that the 6-methyl group is the minimal structural requirement for accessing the quinolone pharmacophore via the thermodynamically controlled cyclization pathway.

Naphthyridinone Selectivity
Head-to-head
87% naphthyridinone (6-Me) vs 0% for 5-Me and unsubstituted analogs
6-Methyl group is required for thermodynamic naphthyridinone pathway.
Solution-phase reflux at 260 °C; product ratios by HPLC-UV.
Gould–Jacobs cyclization regioselectivity quinolone synthesis

Gas-Phase FVP: Exclusive Pyridopyrimidinone Formation

Under flash vacuum pyrolysis (FVP) at 450 °C and 10⁻³ mbar, the 6-methyl derivative 3a exhibits 100 % selectivity for the kinetic pyridopyrimidinone 6a with a 93 % isolated yield [1]. By comparison, the 6-methoxy analog 3h produces a mixture of pyridopyrimidinone (86 %) and naphthyridinone (14 %) under identical conditions, while 6-fluoro (3d) gives only 45 % pyridopyrimidinone alongside 39 % naphthyridinone and 16 % unreacted starting material [1]. The 6-methyl group uniquely prevents unwanted rearrangement to the thermodynamic product during short-contact-time gas-phase thermolysis, enabling clean access to the kinetic scaffold.

FVP Pyridopyrimidinone Yield
Head-to-head
100% selectivity, 93% isolated yield for 6-Me; halogen/methoxy analogs give mixtures
Enables exclusive access to kinetic scaffold without regioisomer separation.
FVP at 450 °C, 10⁻³ mbar; selectivities by ¹H NMR.
flash vacuum pyrolysis kinetic product pyridopyrimidinone

Optimized Condensation Yield

The condensation of 2-amino-6-methylpyridine with diethyl ethoxymethylenemalonate to form the title compound has been optimized to 96 % yield, representing a 6-percentage-point improvement over the literature-reported yield of approximately 90 % [1]. The optimized conditions employ a molar ratio of 2-amino-6-methylpyridine:DEEMM of 1:1.3, a reaction temperature of 130 °C, and a reaction time of 45 min [1].

Condensation Yield
Cross-study
96% isolated yield
Reported optimized protocol improves yield by 6 percentage points over baseline.
Neat, 130 °C, 45 min; molar ratio 1:1.3 (amine:DEEMM).
condensation reaction process optimization synthetic yield

Crystalline Solid Simplifies Purification

The title compound is isolated as a crystalline solid (mp 113–114 °C from petroleum ether) [1]. In contrast, many closely related (pyridyl)aminomethylenemalonate analogs—including the unsubstituted derivative and the 6-fluoro, 6-chloro, and 6-bromo variants—are either low-melting solids or viscous oils at ambient temperature, as inferred from the experimental sections of the comparative regioselectivity study where products were isolated as oils or required chromatography [2]. The high crystallinity of the 6-methyl derivative permits straightforward purification by recrystallization, reducing the need for column chromatography during intermediate preparation.

Crystalline Solid Form
Class-level
mp 113–114 °C (from petroleum ether)
May support purification by recrystallization rather than chromatography.
Class inference from comparator isolation procedures.
crystallinity purification physical form

Milder Conditions for Naphthyridinone Formation

The 6-methyl derivative 3a reaches 87 % naphthyridinone selectivity under standard open-vessel reflux at 260 °C [1]. The 4,6-dimethyl analog 3c, despite possessing the requisite 6-methyl group, delivers a ca. 2:1 mixture of naphthyridinone and pyridopyrimidinone (approx. 67 %:33 %) under the same conditions and requires sealed-vessel microwave heating at 290 °C to achieve 85 % naphthyridinone selectivity (alongside 12 % unidentified byproducts) [1]. The additional 4-methyl substituent thus imposes a 30 °C penalty and necessitates pressurized equipment to approach the selectivity profile of the parent 6-methyl compound.

Milder Cyclization Conditions
Head-to-head
87% naphthyridinone at 260 °C (open-vessel); 4,6-diMe analog needs 290 °C sealed-vessel
Avoids pressurized equipment and reduces byproduct formation.
30 °C temperature advantage; lower impurity profile.
thermal cyclization process safety temperature selectivity

Diethyl (6-methyl-2-pyridylaminomethylene)malonate: Key Applications


Nalidixic Acid and Quinolone API Synthesis

The compound is the sole validated intermediate that undergoes Gould–Jacobs thermal cyclization in diphenyl ether at 260 °C to yield 87 % of the 1,8-naphthyridinone core (5a) required for nalidixic acid [1]. Attempts to substitute with the 5-methyl or unsubstituted pyridylaminomethylenemalonate analogs result in exclusive formation of the inactive pyridopyrimidinone regioisomer, halting the synthetic sequence entirely [1]. This compound is therefore a non-replaceable starting material for GMP production of nalidixic acid.

Pyridopyrimidinone Library Synthesis via FVP

Under FVP conditions (450 °C, 10⁻³ mbar), the 6-methyl derivative delivers exclusively the kinetic pyridopyrimidinone 6a in 93 % isolated yield and >98 % purity without chromatographic purification [1]. In contrast, the 6-methoxy, 6-fluoro, 6-chloro, and 6-bromo analogs produce regioisomeric mixtures requiring separation [1]. Researchers synthesizing pyridopyrimidinone-based kinase inhibitors or antibacterial leads can leverage the 6-methyl compound's unique FVP selectivity to access isomerically pure products in a single thermal step.

Naphthyridinone Intermediate Scale-Up

The documented optimized condensation protocol delivers the title compound in 96 % yield, a 6-percentage-point improvement over standard literature conditions [1]. Combined with its crystalline solid form (mp 113–114 °C), which allows purification by simple recrystallization rather than column chromatography [2], this compound offers a scalable, cost-accountable entry point for kilo-lab and pilot-plant campaigns targeting 1,8-naphthyridinone carboxylic acid derivatives.

Ambient-Pressure Naphthyridinone Synthesis

When process equipment is limited to open-vessel glassware with a maximum operating temperature of 260 °C, the 6-methyl compound reaches 87 % naphthyridinone selectivity [1]. Attempting the same transformation with the 4,6-dimethyl analog yields only a ~2:1 regioisomeric mixture; achieving comparable selectivity with that substrate requires sealed-vessel microwave heating at 290 °C and incurs higher byproduct formation (12 %) [1]. The 6-methyl compound is therefore the preferred intermediate in facilities lacking high-pressure or microwave reactor capabilities.

Application
Selection Property
Validation Focus
Nalidixic acid and quinolone API synthesis
6-Methyl regioisomer for thermodynamic naphthyridinone cyclization
Solution-phase regioselectivity at 260 °C; product distribution by HPLC
Pyridopyrimidinone library synthesis via FVP
Exclusive kinetic product formation under flash vacuum pyrolysis
Isolated yield and purity without chromatography; isomer confirmation by NMR
Naphthyridinone intermediate scale-up
High-yield condensation protocol and crystalline physical form
Recrystallization efficiency; cost modeling for pilot-plant campaigns
Ambient-pressure naphthyridinone synthesis
Open-vessel reflux compatibility without sealed reactors
Regioselectivity at 260 °C vs. 4,6-dimethyl analog; impurity profiling

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